1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole
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Overview
Description
1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a complex organic compound that features a combination of indole, piperazine, and methoxyphenyl sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl sulfonyl group. Common synthetic routes may involve:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide
- 4,4’-Sulfonyldiphenol
- Sulfonyl-Benzoxazole Based 1,2,4-Oxadiazoles
Uniqueness
1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-indol-1-yl-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O4S/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-22(13-15-24)21(25)16-23-11-10-17-4-2-3-5-20(17)23/h2-11H,12-16H2,1H3 |
InChI Key |
AANZORBQVUVWHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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